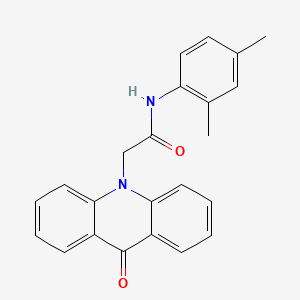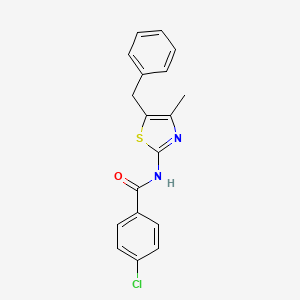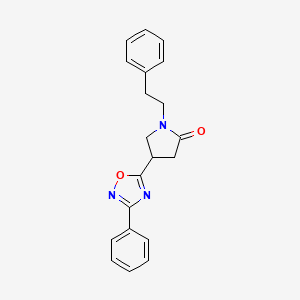
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide, also known as DMAPT, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DMAPT has been found to have anti-tumor effects in a variety of cancer types, and research is ongoing to better understand its mechanisms of action and potential clinical applications.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is not fully understood, but it is thought to involve the inhibition of the transcription factor NF-kappaB. NF-kappaB is a protein that plays a key role in regulating the immune system and inflammation, but it is also involved in the development and progression of cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit NF-kappaB activity, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to have other biochemical and physiological effects. For example, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth and invasion of bacteria. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide as a research tool is its specificity for inhibiting NF-kappaB activity. This allows researchers to study the role of NF-kappaB in various biological processes, including cancer development and progression. However, one limitation of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide. One area of interest is the development of more specific and less toxic NF-kappaB inhibitors. Another area of interest is the use of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Additionally, research is ongoing to better understand the mechanisms of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide and its potential clinical applications in cancer treatment and other diseases.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2,4-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 9-chloroacridine. The final step involves the reaction of the resulting intermediate with ammonia to form N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has anti-tumor effects in a variety of cancer types, including breast, prostate, and lung cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-15-11-12-19(16(2)13-15)24-22(26)14-25-20-9-5-3-7-17(20)23(27)18-8-4-6-10-21(18)25/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDNDQVVYKGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)